5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one
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Overview
Description
Compound “5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” is a chemical entity with a unique structure and properties that make it significant in various scientific fields. This compound is known for its applications in synthetic chemistry, biological research, and industrial processes. Its molecular structure and reactivity profile have been extensively studied, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by functionalization to introduce the desired substituents. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of compound “this compound” is scaled up from laboratory procedures, with optimizations for yield and purity. The process involves large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of compound “5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets These interactions can modulate biological pathways and result in various physiological effects The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to downstream effects
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compound “5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” is unique in its structure and reactivity compared to similar compounds. It may have distinct functional groups or a different arrangement of atoms, leading to unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNKOCFKZYAGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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